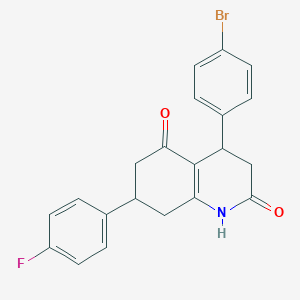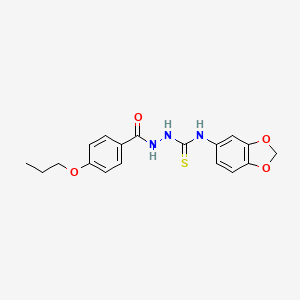![molecular formula C17H26N2O3S B4649848 1-[(2-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4649848.png)
1-[(2-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide
Overview
Description
1-[(2-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide, also known as JNJ-17216498, is a novel and potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. The TRPV1 channel is involved in the perception of pain, heat, and inflammation, making it a promising target for the development of new analgesic drugs.
Mechanism of Action
1-[(2-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide acts as a potent and selective inhibitor of the TRPV1 ion channel, which is expressed in nociceptive neurons and plays a key role in pain perception. By blocking the TRPV1 channel, 1-[(2-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide reduces the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), which are involved in nociceptive signaling. 1-[(2-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide also reduces the activation of glial cells, which are involved in the maintenance of chronic pain.
Biochemical and Physiological Effects:
1-[(2-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed to the central nervous system, where it exerts its analgesic and anti-inflammatory effects. 1-[(2-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
1-[(2-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide is a valuable tool for studying the role of the TRPV1 channel in pain and inflammation. Its potent and selective inhibition of TRPV1 allows for the specific targeting of this channel, without affecting other ion channels or receptors. However, 1-[(2-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide has some limitations for lab experiments. Its high potency and selectivity may make it difficult to achieve complete inhibition of TRPV1 at lower concentrations, and its long half-life may complicate interpretation of results in long-term studies.
Future Directions
1-[(2-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide has the potential to be developed into a novel analgesic drug for the treatment of chronic pain and inflammation. Further studies are needed to determine its safety and efficacy in clinical trials. In addition, future research should focus on identifying the optimal dosing regimen for 1-[(2-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide, as well as exploring its potential for combination therapy with other analgesic drugs. Finally, the development of more potent and selective TRPV1 inhibitors may lead to the discovery of even more effective analgesic drugs in the future.
Scientific Research Applications
1-[(2-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide has been extensively studied in preclinical models of pain and inflammation. It has been shown to be effective in reducing pain in various animal models of acute and chronic pain, including thermal and mechanical hyperalgesia, neuropathic pain, and inflammatory pain. 1-[(2-methylbenzyl)sulfonyl]-N-propyl-4-piperidinecarboxamide has also been shown to reduce inflammation in models of acute and chronic inflammation, such as carrageenan-induced paw edema and adjuvant-induced arthritis.
properties
IUPAC Name |
1-[(2-methylphenyl)methylsulfonyl]-N-propylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-10-18-17(20)15-8-11-19(12-9-15)23(21,22)13-16-7-5-4-6-14(16)2/h4-7,15H,3,8-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUFKGGOBSVCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-methylbenzyl)sulfonyl]-N-propylpiperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-methoxypropyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4649771.png)


![2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4649794.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B4649801.png)
![1-(4-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4649808.png)
![N-methyl-3-[(methylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4649814.png)
![1-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,5-dimethylpiperidine](/img/structure/B4649830.png)

![4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4649846.png)
![2-[(4-chlorobenzyl)thio]-4-(2-chloro-6-fluorobenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4649849.png)
![5-[(4-tert-butylphenoxy)methyl]-N-propyl-2-furamide](/img/structure/B4649862.png)

![N-2,1,3-benzothiadiazol-5-yl-2-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}acetamide](/img/structure/B4649875.png)